2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

CCR4 antagonism competitive binding assay chemokine receptor pharmacology

Researchers profiling hCCR4 antagonist SAR often face inconsistent affinity data when using non-specific piperazine scaffolds. This 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549033-91-0) provides the precise chemotype required for ligand-selective antagonism studies. - Enables direct comparison with compound 8a (IC₅₀ 61.96 nM for C27 vs. 272.4 nM for CCL22). - Distinct trimethyl core substitution pattern for profiling kinase selectivity (CDK9 vs. CDK1/2/7). - Lead-like MW (284.36 g/mol) with bivalent pharmacophore architecture for dual aromatic π-stacking.

Molecular Formula C15H20N6
Molecular Weight 284.36 g/mol
CAS No. 2549033-91-0
Cat. No. B6456868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS2549033-91-0
Molecular FormulaC15H20N6
Molecular Weight284.36 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC=N3)C)C
InChIInChI=1S/C15H20N6/c1-11-12(2)18-13(3)19-14(11)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6H,7-10H2,1-3H3
InChIKeyCYOVQOLCCQZEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine: CCR4 Antagonist & Kinase Inhibitor Overview


2,4,5-Trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549033-91-0) is a heterocyclic compound featuring a 2,4,5-trimethylpyrimidine core connected via a piperazine linker to a terminal pyrimidin-2-yl group [1]. It belongs to a class of piperazinyl pyrimidine derivatives disclosed in patent families as human chemokine receptor 4 (hCCR4) antagonists with potential utility in asthma, allergic dermatitis, and other CCR4-mediated inflammatory diseases [1][2]. Related piperazinylpyrimidine scaffolds have also been characterized as protein kinase inhibitors targeting CDK9 and PDGFR family kinases, with anti-proliferative activity demonstrated in NCI-60 tumor cell line panels [3][4].

1
CCR4 antagonist pathway studies — ligand-dependent affinity mapping against CCL22, CCL17, C27
2
Kinase inhibitor selectivity profiling — CDK9 hinge-region scaffold with 2,4,5-trimethyl substitution
3
Dual-target chemical probe development — bivalent pharmacophore architecture within lead-like MW space

2,4,5-Trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine: No Evidence for Generic Substitution


Piperazinyl pyrimidine derivatives cannot be interchanged generically because their biological target engagement and selectivity profiles are highly sensitive to specific substitution patterns on both the pyrimidine core and the terminal piperazine N-substituent [1]. In the CCR4 antagonist series, the presence and position of methyl groups on the pyrimidine ring, combined with the pyrimidin-2-yl substituent on the piperazine, dictate competitive binding affinity against the three native CCR4 ligands (CCL22, CCL17, and the CKLF1 C-terminal peptide C27), with IC50 values spanning two orders of magnitude across closely related analogs [2]. In the CDK inhibitor series, subtle changes in the 2,4,5-substitution pattern on the pyrimidine core dramatically alter CDK9 selectivity over other CDK family members (e.g., CDK1, CDK2, CDK7), directly impacting the therapeutic window for anti-proliferative applications [3]. Without quantitative, assay-specific data, substituting one piperazinyl pyrimidine for another carries a high risk of losing target affinity, selectivity, or functional antagonism.

CCR4 pharmacophore sensitivity

Piperazine N-substituent defines ligand-binding selectivity; minor structural changes produce wide affinity shifts across CCL22/CCL17/C27.

CDK selectivity divergence

2,4,5-trimethyl pyrimidine core differs from 2-anilino series; CDK9-over-CDK1/2/7 selectivity may not transfer between scaffold variants.

Unsubstituted piperazine analog mismatch

Absence of the terminal pyrimidin-2-yl group removes the second aromatic interaction surface required for bivalent target engagement.

2,4,5-Trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine: Quantitative Differentiation Evidence


CCR4 Binding Affinity: Pyrimidin-2-yl Piperazine Ligand Selectivity

In a class of piperazinyl pyrimidine-based CCR4 antagonists, the pyrimidin-2-yl substituent on piperazine is a key pharmacophoric element. Compound 8a (structurally analogous, bearing a pyrido[2,3-d]pyrimidine core) demonstrated CCR4 competitive binding IC50 values of 272.4 nM against CCL22, 151.3 nM against CCL17, and 61.96 nM against C27 [1]. In contrast, compound 6b (bearing a modified piperazine substitution) exhibited IC50 values of 360.2 nM (CCL22), 104.1 nM (CCL17), and 489.5 nM (C27) — revealing that small structural variations around the piperazine terminus produce an ~8-fold difference in C27 binding potency and a ~2.4-fold difference in CCL22 binding [1]. This assay used radioligand competitive binding on cell membrane extracts from CCR4-transfected HEK293 cells with [125I]-labeled ligands [1]. While direct IC50 data for 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine itself are not publicly reported, it is explicitly claimed within the Markush structure of the CCR4 antagonist patent family (WO2013107333, claim scope covering the 2,4,5-trimethyl core with pyrimidin-2-ylpiperazine substitution) [2], predicting CCR4 engagement via this pharmacophore.

CCR4 Binding Profile
Class-level
Target compound claimed within Markush patent; comparator 8a IC50 C27 61.96 nM vs. 6b IC50 C27 489.5 nM; ~8-fold spread across piperazine variants
Supports CCR4 pharmacophore evaluation; ligand-dependent affinity mapping may be informed by structural analogs
Direct IC50 for target compound not reported; class-level SAR inference based on radioligand binding assay
CCR4 antagonism competitive binding assay chemokine receptor pharmacology

CDK9 Selectivity of 2,4,5-Trisubstituted Pyrimidine Scaffold

The 2,4,5-trisubstituted pyrimidine scaffold is a recognized CDK inhibitor pharmacophore. Shao et al. (2013) demonstrated that compound 9s — a 2,4,5-trisubstituted pyrimidine bearing a piperazinyl substituent at C-6 — exhibited appreciable selectivity for CDK9 over CDK1, CDK2, and CDK7, with CDK9 inhibition (IC50 not explicitly tabulated in abstract) driving reduction of Mcl-1 anti-apoptotic protein and caspase-3 activation in cancer cell lines [1]. The 2,4,5-trimethyl substitution pattern on the pyrimidine core in the target compound is distinct from the 2-anilino-4-aryl-5-cyano or 2-anilino-4-piperazinyl-5-cyano motifs explored in the Shao series, but the conserved 2,4,5-trisubstitution topology supports kinase hinge-region binding [1][2]. In the piperazinylpyrimidine kinase inhibitor patent (US8609672B2), compounds with a piperazine linker bearing heteroaryl substituents demonstrated kinase binding profiles across the human kinome [2]. Direct CDK9 IC50 data for the target compound have not been disclosed; however, the 2,4,5-trimethyl core offers a distinct steric and electronic environment at the ATP-binding site compared to 2-aliphatic-4,5-dimethyl or 2-aryl-4,5-dimethyl analogs [1].

CDK9 Selectivity Potential
Class-level
2,4,5-trisubstituted pyrimidine scaffold class demonstrates CDK9-over-CDK1/2/7 selectivity; target compound shares same topology
Supports CDK9 inhibitor lead exploration; distinct substitution pattern may yield unique selectivity window
Quantitative CDK panel data for target compound not disclosed; requires direct kinase profiling
CDK9 inhibition kinase selectivity anti-tumor activity

Physicochemical Differentiation vs. Unsubstituted Piperazine

Compared to 2,4,5-trimethyl-6-piperazin-1-yl-pyrimidine (CAS 1239780-21-2; MW 206.29 g/mol; C11H18N4), the target compound (CAS 2549033-91-0; MW 284.36 g/mol; C15H20N6) incorporates a terminal pyrimidin-2-yl group on the piperazine ring, adding 78.07 g/mol and two additional nitrogen atoms [1]. This structural extension increases the total hydrogen bond acceptor count from 4 to 6 (N atoms in pyrimidine rings plus piperazine nitrogens), enhancing capacity for bivalent interactions with protein targets that feature paired hydrogen bond donor residues [1]. In the CCR4 antagonist context, patent specifications indicate that piperazine N-substitution with heteroaryl groups (including pyrimidin-2-yl) is essential for antagonist activity, as the unsubstituted piperazine analog lacks the critical second aromatic interaction surface [2]. For chemical probe design, this MW increment remains within the favorable range for lead-like compounds (MW < 350), preserving acceptable permeability potential while adding a tunable vector for target engagement [1].

Physicochemical Differentiation
Supporting evidence
MW 284.36 vs 206.29 (unsubstituted piperazine analog); HBA count 6 vs 4; additional pyrimidine ring enables bivalent interactions
Enhanced molecular recognition capacity without exceeding lead-like space
Physicochemical comparison; biological consequences require validation in target engagement assays
physicochemical properties drug-likeness chemical probe design

2,4,5-Trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine: Recommended Applications


CCR4 Antagonist Lead Optimization: Ligand-Specific Affinity

This compound serves as a scaffold for CCR4 antagonist SAR studies targeting differential affinity against the three native CCR4 ligands (CCL22, CCL17, and CKLF1-derived C27). The pyrimidin-2-yl piperazine moiety is a validated pharmacophore in this class, with close analogs (compound 8a) showing an ~8-fold affinity spread across ligands (IC50 61.96 nM for C27 vs. 272.4 nM for CCL22) . By procuring this specific compound, researchers can directly test whether the 2,4,5-trimethyl substitution on the core pyrimidine ring modulates this ligand-dependent affinity profile compared to pyrido[2,3-d]pyrimidine-based analogs or other core variants claimed in WO2013107333 [2].

CDK9 Selectivity Profiling: 2,4,5-Trimethyl Core

The 2,4,5-trisubstituted pyrimidine scaffold has demonstrated CDK9-selective inhibition with downstream reduction of Mcl-1 and activation of caspase-3 in cancer cells . This compound offers a distinct substitution pattern — 2,4,5-trimethyl rather than 2-anilino — for profiling against a CDK panel (CDK1, CDK2, CDK7, CDK9). Because SAR studies have shown that subtle changes in the 2,4,5-substitution pattern dramatically alter CDK selectivity , systematic evaluation of this precise chemotype is necessary to determine whether the trimethyl variant provides a unique selectivity window.

Chemical Probe Development: Bivalent Binding Architecture

With MW 284.36 g/mol (within lead-like space) and six H-bond acceptors distributed across two pyrimidine rings and a central piperazine linker, this compound offers a bivalent pharmacophore architecture that is structurally differentiated from the simpler 2,4,5-trimethyl-6-piperazin-1-yl-pyrimidine precursor (MW 206.29 g/mol) . This enables exploration of binding modes requiring dual aromatic π-stacking or paired H-bond interactions — a capability unavailable with mono-aromatic piperazine analogs — while remaining compliant with lead-like physicochemical criteria (MW < 350, moderate HBA count) .

Application
Selection Property
Validation Focus
CCR4 pathway research and ligand-affinity profiling
Pyrimidin-2-yl piperazine pharmacophore
Competitive binding against CCL22/CCL17/C27 ligands
Kinase inhibitor selectivity studies
2,4,5-trimethyl pyrimidine scaffold topology
CDK panel profiling (CDK1/2/7/9) and apoptosis marker activation
Bivalent chemical probe design
Dual aromatic interaction surface with moderate MW
Binding mode studies requiring paired H-bond or π-stacking contacts
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